3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-2-hydroxybenzoic acid
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Overview
Description
3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzisothiazole ring, a hydrazone linkage, and a hydroxybenzoic acid moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of ortho-aminothiophenol with carbon disulfide, followed by oxidation. The hydrazone linkage is formed by reacting the benzisothiazole derivative with an appropriate hydrazine compound under acidic or basic conditions. Finally, the hydroxybenzoic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or solvents to enhance the reaction efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzisothiazole ring or the hydroxybenzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted benzisothiazole or hydroxybenzoic acid derivatives.
Scientific Research Applications
3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers or dyes, and in catalysis for chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzisothiazole ring and hydrazone linkage are known to interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXYBENZOIC ACID:
BENZISOTHIAZOLE: A simpler compound containing only the benzisothiazole ring, without the additional functional groups present in 3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID.
HYDRAZONE DERIVATIVES: Compounds containing the hydrazone linkage but with different substituents on the nitrogen atoms.
Uniqueness
3-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID is unique due to its combination of the benzisothiazole ring, hydrazone linkage, and hydroxybenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Properties
Molecular Formula |
C16H13N3O5S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H13N3O5S/c1-19(15-11-6-2-3-8-13(11)25(23,24)18-15)17-9-10-5-4-7-12(14(10)20)16(21)22/h2-9,20H,1H3,(H,21,22)/b17-9+ |
InChI Key |
QSYOMYYRLKBJFG-RQZCQDPDSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C(=CC=C3)C(=O)O)O |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C(=CC=C3)C(=O)O)O |
Origin of Product |
United States |
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